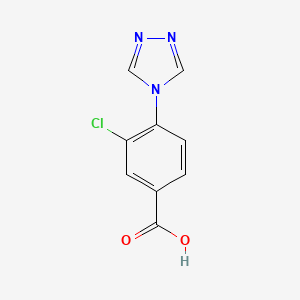3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid
CAS No.: 1060795-62-1
Cat. No.: VC5387824
Molecular Formula: C9H6ClN3O2
Molecular Weight: 223.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1060795-62-1 |
|---|---|
| Molecular Formula | C9H6ClN3O2 |
| Molecular Weight | 223.62 |
| IUPAC Name | 3-chloro-4-(1,2,4-triazol-4-yl)benzoic acid |
| Standard InChI | InChI=1S/C9H6ClN3O2/c10-7-3-6(9(14)15)1-2-8(7)13-4-11-12-5-13/h1-5H,(H,14,15) |
| Standard InChI Key | SRICZEBOHJZEGQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)O)Cl)N2C=NN=C2 |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of 3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS: 1060795-62-1) features a benzoic acid core substituted at the 3-position with a chlorine atom and at the 4-position with a 1,2,4-triazole ring. Key molecular characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆ClN₃O₂ |
| Molecular Weight | 223.62 g/mol |
| IUPAC Name | 3-chloro-4-(1,2,4-triazol-4-yl)benzoic acid |
| SMILES | C1=CC(=C(C=C1C(=O)O)Cl)N2C=NN=C2 |
| InChIKey | SRICZEBOHJZEGQ-UHFFFAOYSA-N |
The chloro group at the 3-position introduces electron-withdrawing effects, while the triazole ring contributes π-electron density, creating a polarized electronic environment that influences reactivity . The carboxylic acid group enables salt formation and hydrogen bonding, critical for interactions in biological systems.
Synthesis and Production
Multi-Step Synthetic Routes
The synthesis of 3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves cyclization and functional group interconversion. A common approach begins with the formation of the triazole ring via cyclization of hydrazine derivatives with carbonyl compounds. For example:
-
Triazole Ring Formation: Reaction of hydrazine with a nitrile or carbonyl precursor under acidic or basic conditions.
-
Chlorination: Electrophilic aromatic substitution or directed ortho-metalation strategies to introduce the chloro group.
-
Carboxylic Acid Activation: Hydrolysis of ester intermediates to yield the final carboxylic acid .
Hydrolysis of Ethyl Ester Intermediates
A high-yield (99%) method involves alkaline hydrolysis of 3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid ethyl ester:
-
Reagents: Sodium hydroxide (1N) in ethanol, followed by hydrochloric acid .
-
Conditions: Reflux for 30 minutes, vacuum distillation, and acidification to precipitate the product.
-
Analytical Data: IR peaks at 1692 cm⁻¹ (C=O stretch) and 1609 cm⁻¹ (triazole ring vibrations) .
Reactivity and Chemical Behavior
Electronic Effects
The electron-withdrawing chloro group deactivates the benzene ring, directing electrophilic substitution to the para position relative to the triazole ring. Conversely, the triazole’s electron-rich nature facilitates nucleophilic aromatic substitution at the chloro site.
Functional Group Transformations
-
Carboxylic Acid Derivatives: Forms salts (e.g., sodium, potassium) and esters under standard conditions.
-
Triazole Coordination: Acts as a ligand for transition metals (e.g., Cu, Zn) due to its N-donor sites .
-
Chloro Substitution: Susceptible to nucleophilic displacement with amines or thiols in polar aprotic solvents.
Applications in Medicinal Chemistry
Anticancer Drug Development
3-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a lead compound in oncology research. Its triazole moiety mimics purine bases, enabling interaction with DNA and enzyme active sites. Preclinical studies suggest:
-
Topoisomerase Inhibition: Disruption of DNA replication in cancer cells.
-
Apoptosis Induction: Activation of caspase-3 and -9 pathways in leukemia cell lines .
Structure-Activity Relationships (SAR)
-
Chloro Substituent: Enhances lipophilicity and membrane permeability compared to non-chlorinated analogs .
-
Triazole Ring: Improves metabolic stability by resisting cytochrome P450 oxidation.
Comparative Analysis with Structural Analogs
Comparison of 3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid with its non-chlorinated analog (4-(4H-1,2,4-triazol-4-yl)benzoic acid, CAS: 157069-48-2):
| Property | Chlorinated Analog | Non-Chlorinated Analog |
|---|---|---|
| Molecular Weight | 223.62 g/mol | 189.17 g/mol |
| Melting Point | Not reported | 300°C |
| Bioactivity | Enhanced anticancer potency | Moderate enzyme inhibition |
The chloro group significantly alters electronic properties and biological efficacy .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume